molecular formula C16H20N2O3S B2848335 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide CAS No. 898432-81-0

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2848335
CAS No.: 898432-81-0
M. Wt: 320.41
InChI Key: MXWCCLSEVINFHJ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide is a synthetic organic compound that features a furan ring, an indole moiety, and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Indole synthesis: The indole moiety can be prepared via Fischer indole synthesis or other methods.

    Coupling reaction: The furan and indole units are then coupled using a suitable linker, such as an ethyl group.

    Sulfonamide formation: Finally, the ethanesulfonamide group is introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic agent due to its structural features, which may interact with biological targets.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)ethyl)ethanesulfonamide: Lacks the indole moiety.

    N-(2-(indolin-1-yl)ethyl)ethanesulfonamide: Lacks the furan ring.

    N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of ethanesulfonamide.

Uniqueness

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide is unique due to the combination of the furan and indole rings with the ethanesulfonamide group. This unique structure may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-2-22(19,20)17-12-15(16-8-5-11-21-16)18-10-9-13-6-3-4-7-14(13)18/h3-8,11,15,17H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWCCLSEVINFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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